![molecular formula C9H10F3NO B13550622 (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of trifluoromethylated precursors. One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available trifluoromethylated reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to phenylethanolamine N-methyltransferase, influencing various biochemical pathways . This interaction can lead to changes in cellular functions, making it a valuable tool in pharmacological research.
Comparación Con Compuestos Similares
α-(trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share similar trifluoromethyl groups.
3-trifluoromethyl-1,2,4-triazoles: These compounds are used in pharmaceuticals and agrochemicals, highlighting the importance of the trifluoromethyl group in enhancing compound properties.
5-trifluoromethyl-1,2,3-triazoles: These compounds are synthesized via base-mediated reactions and are valuable in various chemical applications.
Uniqueness: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in multiple research and industrial domains.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Clave InChI |
RRBRWAPWPGAJMA-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


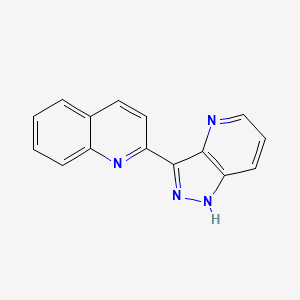
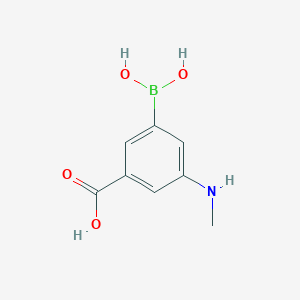
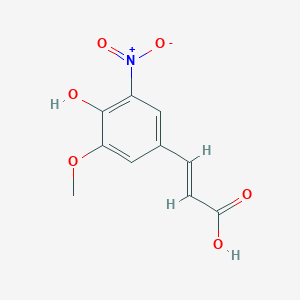
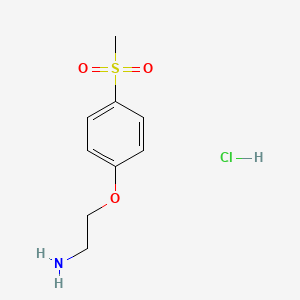

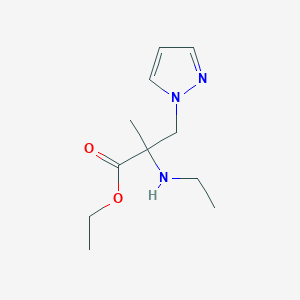
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
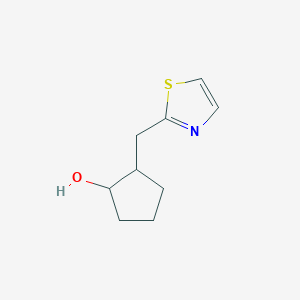
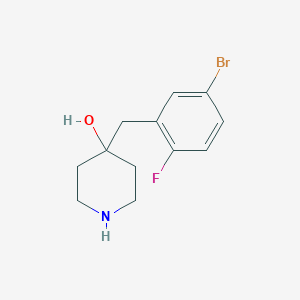


![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde](/img/structure/B13550609.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
